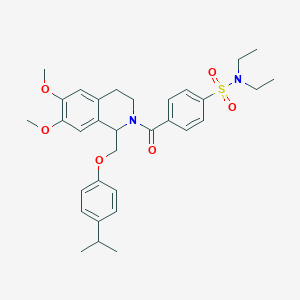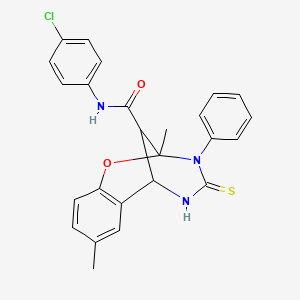![molecular formula C23H16F3N3O B11218385 4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11218385.png)
4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes difluoromethoxy and fluorophenyl groups attached to a dihydropyrimido[1,2-a]benzimidazole core.
Preparation Methods
The synthesis of 4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the pyrimido group: This step involves the cyclization of the benzimidazole with a suitable reagent to form the pyrimido[1,2-a]benzimidazole structure.
Attachment of the difluoromethoxy and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethoxy and fluorophenyl groups can be replaced with other functional groups under suitable conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can be compared with similar compounds such as:
4-(Trifluoromethyl)phenylboronic acid: This compound also contains fluorinated phenyl groups and is used in similar applications, but differs in its boronic acid functionality.
4-(Difluoromethoxy)phenyl isocyanate: Another fluorinated compound with different reactivity due to the isocyanate group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16F3N3O |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H16F3N3O/c24-15-11-9-14(10-12-15)18-13-20(16-5-1-4-8-21(16)30-22(25)26)29-19-7-3-2-6-17(19)27-23(29)28-18/h1-13,20,22H,(H,27,28) |
InChI Key |
BKHCEDUAGLQRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11218306.png)
![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11218314.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11218315.png)
![N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11218317.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11218318.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11218326.png)
![N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11218331.png)
![7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11218339.png)

![5-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B11218352.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11218366.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11218371.png)
![Dimethyl 4-[2-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11218372.png)
